molecular formula C19H19FN6O2 B2434761 N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide CAS No. 2380183-37-7

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2434761
CAS No.: 2380183-37-7
M. Wt: 382.399
InChI Key: RAKKVVVQPRBKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, an azetidine ring, and a pyrazole ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a condensation reaction between a fluorinated benzaldehyde and a methoxy-substituted benzylamine. This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.

  • Formation of the Azetidine Ring: : The azetidine ring is formed through a cyclization reaction involving the pyrimidine intermediate. This step often requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions.

  • Formation of the Pyrazole Ring: : The pyrazole ring is synthesized through a reaction between the azetidine intermediate and a methyl-substituted hydrazine. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

  • Final Coupling Reaction: : The final step involves coupling the pyrazole intermediate with a carboxamide group. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and is performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the pyrimidine and pyrazole rings. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo substitution reactions, particularly at the fluorine and methoxy groups. Common reagents for these reactions include halogens and nucleophiles, such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions, hydrogen peroxide in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, nucleophiles (e.g., sodium methoxide) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and methoxylated derivatives.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

  • Biology: : Investigated for its potential as a biochemical probe. It is used in studies of enzyme inhibition and protein-ligand interactions.

  • Medicine: : Explored for its potential therapeutic applications, particularly as an anti-cancer and anti-inflammatory agent. It is also studied for its potential as a drug delivery system.

  • Industry: : Used in the development of new materials, such as polymers and coatings. It is also used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to downstream effects. The specific pathways involved depend on the target molecule and the biological context.

Comparison with Similar Compounds

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine: : Similar structure but with additional methyl groups, leading to different chemical properties and biological activities.

  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide: : Similar structure but with a pyrazine ring instead of a pyrazole ring, leading to different reactivity and applications.

  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide: : Similar structure but with an imidazole ring and a sulfonamide group, leading to different pharmacological properties and therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-25(19(27)15-7-8-23-24-15)13-9-26(10-13)18-16(20)17(21-11-22-18)12-3-5-14(28-2)6-4-12/h3-8,11,13H,9-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKKVVVQPRBKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.